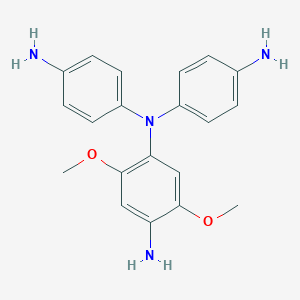
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine, also known as DABA, is a chemical compound that has been widely used in scientific research. DABA is a diamine derivative of 2,5-dimethoxybenzene and is a member of the phenylenediamine family. The compound has been synthesized using various methods and has shown promising results in various scientific applications.
Wirkmechanismus
The mechanism of action of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and swelling. By inhibiting COX enzymes, N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine reduces the production of prostaglandins and, thus, reduces inflammation.
Biochemische Und Physiologische Effekte
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has several advantages as a reagent in lab experiments. The compound is readily available and relatively inexpensive. It is also stable and can be stored for long periods without degradation. However, N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has some limitations. The compound is insoluble in water and requires organic solvents for dissolution. It is also toxic in high concentrations and requires careful handling.
Zukünftige Richtungen
There are several future directions for research involving N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine. The compound has shown promising results in the treatment of various inflammatory conditions, such as arthritis and colitis. Further research is needed to determine the optimal dosage and administration of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine for these conditions. The compound has also shown anti-cancer properties and may have potential as a chemotherapeutic agent. Further research is needed to determine the mechanism of action and efficacy of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine in cancer treatment.
Synthesemethoden
The synthesis of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine can be achieved through various methods, including the reduction of 2,5-dimethoxybenzene-1,4-dinitro compound, the reaction of 2,5-dimethoxybenzene-1,4-diamine with 4-fluoronitrobenzene, and the reaction of 4-amino-2,5-dimethoxybenzoic acid with 4-nitroaniline. The most commonly used method involves the reduction of 2,5-dimethoxybenzene-1,4-dinitro compound using SnCl~2~. The yield of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine obtained from this method is around 70%.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has been extensively used in scientific research, especially in the field of biochemistry and pharmacology. The compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been used as a reagent in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
106790-29-8 |
|---|---|
Produktname |
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine |
Molekularformel |
C20H22N4O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1-N,1-N-bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine |
InChI |
InChI=1S/C20H22N4O2/c1-25-19-12-18(20(26-2)11-17(19)23)24(15-7-3-13(21)4-8-15)16-9-5-14(22)6-10-16/h3-12H,21-23H2,1-2H3 |
InChI-Schlüssel |
AMRIFVYXXYRMAS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1N)OC)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Kanonische SMILES |
COC1=CC(=C(C=C1N)OC)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Synonyme |
N,N-Bis(4-aminophenyl)-2,5-dimethoxy-1,4-benzenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



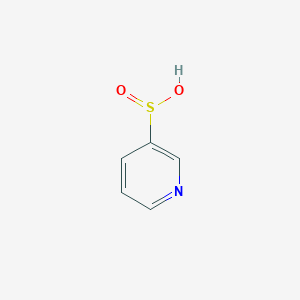
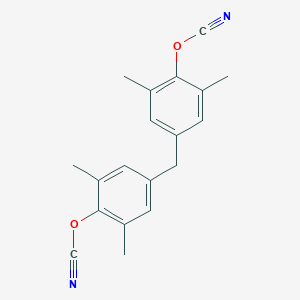
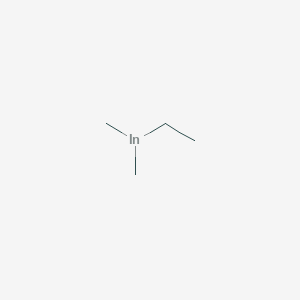
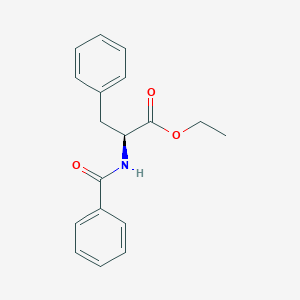
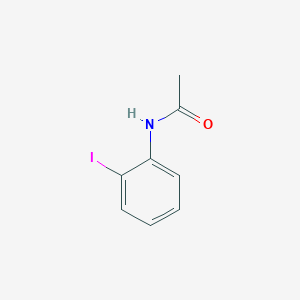
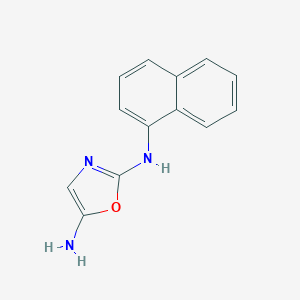


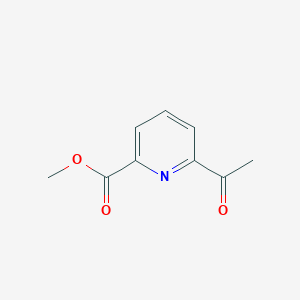
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
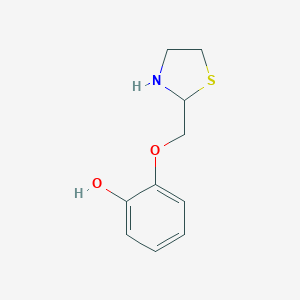
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)